4-Methylphenyl 2-formylbenzenesulfonate
Description
4-Methylphenyl 2-formylbenzenesulfonate is an aromatic sulfonate ester characterized by a 2-formylbenzenesulfonyl group esterified to a 4-methylphenyl moiety. Its molecular formula is C₁₄H₁₂O₄S, with a molar mass of 284.31 g/mol. This dual functionality makes it valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.
Properties
CAS No. |
106939-90-6 |
|---|---|
Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
(4-methylphenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)18-19(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3 |
InChI Key |
KRODVNLXFMECBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2-formylbenzenesulfonate typically involves the sulfonation of 4-methylphenyl with sulfur trioxide or chlorosulfonic acid, followed by formylation using a formylating agent such as formic acid or formyl chloride. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-Methylphenyl 2-formylbenzenesulfonate may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and the attainment of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2-formylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Methylphenyl 2-carboxybenzenesulfonate.
Reduction: 4-Methylphenyl 2-hydroxymethylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
4-Methylphenyl 2-formylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2-formylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methylphenyl 2-formylbenzenesulfonate with three analogous sulfonate esters, focusing on structural features, physicochemical properties, and reactivity.
4-Formylphenyl Methanesulfonate (CAS 69088-97-7)
- Molecular Formula : C₈H₈O₄S
- Molar Mass : 200.21 g/mol
- Key Differences :
- The sulfonate group is derived from methanesulfonic acid rather than benzenesulfonic acid, reducing steric bulk and aromatic conjugation.
- The formyl group is para to the sulfonate (vs. ortho in the target compound), which alters electronic effects and nucleophilic attack susceptibility.
- However, the smaller methanesulfonate group enhances solubility in polar solvents .
1-(4-Methylphenyl)ethyl 4-Methylbenzenesulfonate
- Molecular Formula : C₁₆H₁₈O₃S
- Molar Mass : 290.38 g/mol
- Key Differences :
- A tosyl (4-methylbenzenesulfonyl) group replaces the 2-formylbenzenesulfonyl moiety.
- The ester group is an ethyl chain with a 4-methylphenyl substituent, increasing hydrophobicity.
- Synthetic Relevance: This compound is synthesized via tosylation of 1-(4-methylphenyl)ethanol using p-tosyl chloride under basic conditions . Unlike the target compound, it lacks electrophilic formyl groups, making it less reactive in condensation reactions.
(R)-Benzyl 2-Amino-3-(4-fluorophenyl)propanoate 4-Methylbenzenesulfonate
- Molecular Formula: C₂₃H₂₂FNO₄S
- Molar Mass : 445.50 g/mol
- Key Differences :
- Incorporates a chiral benzyl ester and a fluorophenyl group, highlighting pharmaceutical utility.
- The sulfonate acts as a counterion rather than a reactive ester, emphasizing ionic character.
- Applications : Such derivatives are intermediates in peptide synthesis, leveraging the sulfonate’s stability and solubility .
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Insights
- Electronic Effects : The ortho-formyl group in 4-methylphenyl 2-formylbenzenesulfonate creates steric hindrance and electron-withdrawing effects, enhancing its susceptibility to nucleophilic aromatic substitution compared to para-substituted analogs .
- Synthetic Versatility: The formyl group enables further functionalization (e.g., condensation to Schiff bases), contrasting with non-electrophilic derivatives like 1-(4-methylphenyl)ethyl tosylate .
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